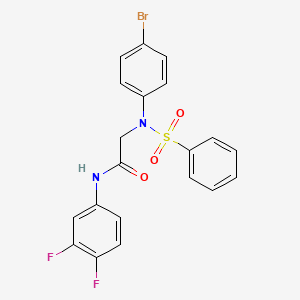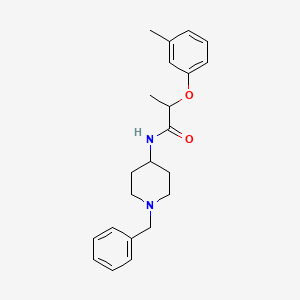
4-(4-nitrophenoxy)benzyl 2-furoate
Vue d'ensemble
Description
4-(4-nitrophenoxy)benzyl 2-furoate, also known as NBD-F, is a fluorescent molecule that has been widely used in scientific research. This molecule has unique properties that make it an ideal tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
4-(4-nitrophenoxy)benzyl 2-furoate has been widely used as a fluorescent probe in various scientific research applications. It has been used to study protein-protein interactions, enzyme activity, membrane dynamics, and intracellular signaling pathways. 4-(4-nitrophenoxy)benzyl 2-furoate has also been used to study the uptake and transport of lipids and other molecules in cells.
Mécanisme D'action
The mechanism of action of 4-(4-nitrophenoxy)benzyl 2-furoate is based on its ability to fluoresce when excited by light. When 4-(4-nitrophenoxy)benzyl 2-furoate is excited by light, it absorbs energy and emits light at a longer wavelength. This fluorescence can be detected and measured, allowing researchers to study the behavior of 4-(4-nitrophenoxy)benzyl 2-furoate in various biological systems.
Biochemical and Physiological Effects:
4-(4-nitrophenoxy)benzyl 2-furoate has been shown to have minimal effects on biochemical and physiological processes in cells. It is not toxic to cells and does not interfere with normal cellular functions. This makes it an ideal tool for studying various biological processes without affecting the system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-nitrophenoxy)benzyl 2-furoate is its high sensitivity and selectivity. It can be used to detect very low concentrations of molecules in cells and tissues. 4-(4-nitrophenoxy)benzyl 2-furoate is also very stable and can be used in a wide range of experimental conditions. However, one limitation of 4-(4-nitrophenoxy)benzyl 2-furoate is its relatively low photostability. This means that it can be easily bleached by light, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the use of 4-(4-nitrophenoxy)benzyl 2-furoate in scientific research. One potential application is in the study of lipid metabolism and transport in cells. 4-(4-nitrophenoxy)benzyl 2-furoate can be used to label lipids and track their movement in cells, which could provide new insights into the mechanisms of lipid transport. Another potential application is in the study of protein-protein interactions. 4-(4-nitrophenoxy)benzyl 2-furoate can be used to label proteins and track their interactions in cells, which could provide new insights into the mechanisms of protein signaling. Finally, 4-(4-nitrophenoxy)benzyl 2-furoate could be used in the development of new diagnostic tools for various diseases. Its high sensitivity and selectivity make it an ideal tool for detecting biomarkers in patient samples.
In conclusion, 4-(4-nitrophenoxy)benzyl 2-furoate is a powerful tool for studying various biochemical and physiological processes. Its unique properties make it an ideal tool for scientific research, and its potential applications are numerous. As research in this area continues to develop, it is likely that 4-(4-nitrophenoxy)benzyl 2-furoate will become an even more important tool for understanding the complex mechanisms of biological systems.
Propriétés
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c20-18(17-2-1-11-23-17)24-12-13-3-7-15(8-4-13)25-16-9-5-14(6-10-16)19(21)22/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWJJFLXEOCASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Nitrophenoxy)phenyl]methyl furan-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-bromo-2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4844721.png)

![4-({3-[(methoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4844739.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B4844743.png)
![N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4844745.png)

![4-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-N-mesitylbenzenesulfonamide](/img/structure/B4844761.png)

![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)
![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)

![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4844828.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4844829.png)